MFCD02968675

Description

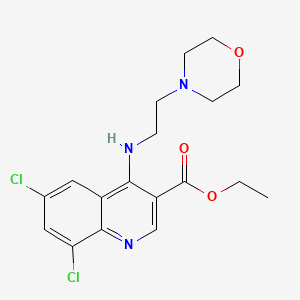

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6,8-dichloro-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2N3O3/c1-2-26-18(24)14-11-22-17-13(9-12(19)10-15(17)20)16(14)21-3-4-23-5-7-25-8-6-23/h9-11H,2-8H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMISSRXIPDRTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCCN3CCOCC3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Mfcd02968675

Established Synthetic Pathways for Chemical Compound MFCD02968675

Retrosynthetic Analysis and Key Precursors

A common retrosynthetic approach for Belinostat (1) dissects the molecule into key precursors. The terminal hydroxamic acid functionality can be formed from the corresponding ester. The central acrylamide (B121943) linkage is typically introduced via olefination reactions. The phenylsulfonamide portion is constructed through sulfonylation of an appropriate aniline (B41778) or its precursor.

This analysis points to several key precursors, including:

3-Nitrobenzaldehyde (B41214): A widely used starting material.

Benzaldehyde (B42025): Another common starting point for Belinostat synthesis. acs.orgresearchgate.net

(E)-3-(3-nitrophenyl)acrylic acid: An intermediate formed from 3-nitrobenzaldehyde.

Methyl (2E)-3-(3-aminophenyl)prop-2-enoate: A key intermediate generated after reduction of the nitro group and esterification. tandfonline.comscilit.com

3-Formylbenzenesulfonyl chloride: A crucial intermediate in syntheses starting from benzaldehyde. acs.orgresearchgate.net

m-Carboxyl Phenylsulfonic acid: A starting material for an alternative synthetic route. google.com

Reaction Conditions and Optimization Strategies

The synthesis of Belinostat involves a sequence of well-established organic reactions. Optimization strategies have focused on improving yields, reducing the use of hazardous reagents, and simplifying purification processes.

Later, more efficient and safer methods were developed. A common route starting from 3-nitrobenzaldehyde involves the following key steps:

Knoevenagel Condensation or Horner-Wadsworth-Emmons Reaction: 3-Nitrobenzaldehyde is reacted with malonic acid in the presence of pyridine (B92270) (Knoevenagel) or with methyl (dimethoxyphosphinyl)acetate and potassium carbonate (Horner-Wadsworth-Emmons) to form the corresponding α,β-unsaturated acid or ester. tandfonline.com The Knoevenagel condensation is noted for being highly stereoselective, yielding the desired (E)-isomer which is the active form of the drug.

Esterification: The carboxylic acid group is often protected as a methyl ester.

Reduction of the Nitro Group: The nitro group is reduced to an amine, for example, using tin(II) chloride dihydrate.

Diazotization and Sulfonylation: The resulting amino group is converted to a diazonium salt and then to a sulfonyl chloride. This step has been optimized to avoid the use of sulfur dioxide gas by reacting thionyl chloride with water in the presence of a copper(I) chloride catalyst.

Sulfonamidation: The sulfonyl chloride is reacted with aniline to form the sulfonamide.

Hydroxylamine Amidation: The final step involves the conversion of the ester to the hydroxamic acid using hydroxylamine. tandfonline.com

| Step | Reagents and Conditions | Starting Material | Product | Yield | Reference |

| Knoevenagel Condensation | Malonic acid, pyridine, 105-110 °C, 4 hours | 3-Nitrobenzaldehyde | (E)-3-(3-nitrophenyl)acrylic acid | 80.67% | |

| Esterification | Methanol, reflux, 12 hours | (E)-3-(3-nitrophenyl)acrylic acid | Methyl (E)-3-(3-nitrophenyl)acrylate | 88.5% | |

| Reduction | SnCl2·2H2O, dry EtOH, reflux, 3 hours | Methyl (E)-3-(3-nitrophenyl)acrylate | Methyl (2E)-3-(3-aminophenyl)prop-2-enoate | 72% | |

| Diazotization/Sulfonylation | NaNO2, p-TsOH, H2O; then SOCl2, CuCl, H2O | Methyl (2E)-3-(3-aminophenyl)prop-2-enoate | Methyl (2E)-3-(3-chlorosulfonylphenyl)prop-2-enoate | - | |

| Sulfonamidation | Aniline, pyridine, ethyl acetate, -5 to 0 °C, 2 hours | Methyl (2E)-3-(3-chlorosulfonylphenyl)prop-2-enoate | Methyl (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylate | 26.81% (for 3 steps) | |

| Hydroxylamine Amidation | NH2OH·HCl, KOH, dry ethanol (B145695), 0 °C, 1 hour | Methyl (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylate | Belinostat | 84% | tandfonline.com |

Stereoselective and Regioselective Synthesis Approaches

The biological activity of Belinostat is dependent on the E-configuration of the double bond in the acrylamide moiety. researchgate.net Therefore, stereoselectivity is a critical aspect of its synthesis. The Knoevenagel condensation is a highly stereoselective reaction that favors the formation of the E-isomer.

Regioselectivity is important in the initial sulfonation step when starting with benzaldehyde. The reaction with chlorosulfonic acid primarily yields the meta-substituted product, 3-formylbenzenesulfonyl chloride, which is the desired regioisomer for the synthesis of Belinostat. acs.orgresearchgate.net

Novel Synthetic Routes and Green Chemistry Principles for this compound

Recent research has focused on developing more sustainable and efficient synthetic routes for Belinostat, aligning with the principles of green chemistry.

Development of Sustainable Synthetic Protocols

Efforts to develop sustainable synthetic protocols for Belinostat have aimed at using less hazardous reagents, minimizing waste, and simplifying purification procedures. One improved method avoids the use of highly corrosive oleum (B3057394) and thionyl chloride, which are problematic for large-scale production. tandfonline.com This novel synthesis starts from 3-nitrobenzaldehyde and introduces the chlorosulfonyl group via diazotization, which is a safer alternative to direct sulfonation with oleum. tandfonline.comscilit.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a key role in several synthetic strategies for Belinostat, contributing to efficiency and selectivity.

Copper Catalysis: In the diazotization-sulfonylation sequence, copper(I) chloride is used as a catalyst to facilitate the conversion of the diazonium salt to the sulfonyl chloride. This method offers advantages such as the precipitation of the product from the reaction mixture, simplifying purification.

Palladium Catalysis: A Heck reaction, catalyzed by palladium(II) acetate, has been employed in the synthesis of Belinostat analogs. nih.gov This reaction creates the carbon-carbon double bond of the cinnamate (B1238496) intermediate. However, the use of expensive palladium catalysts can be a drawback for large-scale synthesis. google.com

Organocatalysis: The Knoevenagel condensation is often catalyzed by organic bases like pyridine. More recent research has explored the use of organocatalysts in various steps of the synthesis. benthamdirect.com

Flow Chemistry and Continuous Processing for this compound

Continuous processing methodologies have been developed for the synthesis of 2,2,2-Trifluoroethanol (TFE), offering an efficient and economical route to this important fluorinated solvent. One patented continuous process involves the reaction of a 2-halo-1,1,1-trifluoroethane, such as 2-chloro-1,1,1-trifluoroethane, with a carboxylic acid salt in the presence of a hydroxylated compound like water. google.com This reaction is conducted in a reactor where the reactants are continuously supplied to the reaction mixture. google.com A key advantage of this method is the ability to continuously withdraw the reaction product mixture, separate unreacted 2-halo-1,1,1-trifluoroethane, and recycle it back into the reactor under pressure, which avoids a costly and energy-intensive distillation step for the starting material. google.com

In addition to its synthesis, TFE is frequently employed as a solvent in flow chemistry applications. Its unique properties, including high polarity and low nucleophilicity, make it suitable for a range of reactions conducted in continuous flow systems. organic-chemistry.orgbeilstein-journals.org For instance, TFE has been used as a solvent in the electrochemical synthesis of cyclic iodonium (B1229267) salts in a flow reactor, where it contributed to achieving good product yields. beilstein-journals.org In some cases, TFE is used in combination with other solvents like nitromethane (B149229) to optimize reaction conditions in flow processes. beilstein-journals.org The use of flow chemistry can lead to significant improvements in reaction times, scalability, and atom economy compared to traditional batch methods. beilstein-journals.org

Chemical Reactivity and Reaction Mechanisms of this compound

2,2,2-Trifluoroethanol is a versatile compound with unique reactivity, primarily utilized as a specialized solvent and a reagent in organic synthesis. riverlandtrading.comchemicalbook.com Its chemical behavior is dominated by the strong electron-withdrawing effect of the trifluoromethyl group, which significantly influences the properties of the adjacent hydroxyl group. wikipedia.org TFE can undergo various chemical transformations, including oxidation to yield trifluoroacetic acid. wikipedia.orgchemicalbook.com It also serves as a source for the trifluoroethoxy group in certain organic reactions. wikipedia.org

The compound's high ionizing power and ability to form strong hydrogen bonds allow it to activate other reagents. rsc.org For example, it effectively activates hydrogen peroxide for the oxidation of sulfur compounds. chemicalbook.comrsc.org TFE's utility extends to biochemistry, where it is used as a co-solvent to study protein folding and as an enzyme inhibitor. chemicalbook.combiosynth.com Its ability to stabilize reactive intermediates like carbocations and radicals makes it a valuable medium for various chemical transformations. lookchem.com

Electrophilic and Nucleophilic Character of this compound

The electrophilic and nucleophilic character of 2,2,2-Trifluoroethanol is a direct consequence of its molecular structure. The three fluorine atoms are strongly electron-withdrawing, which imparts a significant acidic character to the hydroxyl proton (pKa ≈ 12.4), making it more acidic than ethanol (pKa ≈ 16). wikipedia.orgrsc.orgmasterorganicchemistry.com This acidity allows TFE to act as a Brønsted acid, activating electrophiles by increasing their electrophilic character through hydrogen bonding. academie-sciences.fr

Conversely, the electron-withdrawing nature of the trifluoromethyl group significantly reduces the electron density on the oxygen atom, making TFE a very poor nucleophile compared to non-fluorinated alcohols. organic-chemistry.orgrsc.org This low nucleophilicity is a key feature that is exploited in organic synthesis. For example, in peptide chemistry, using TFE as a solvent for nucleophilic aromatic substitution (SNAr) reactions with perfluoroaromatics enhances the chemoselectivity. It allows for the preferential arylation of more nucleophilic side chains, such as cysteine, over less nucleophilic ones like lysine, by tuning the relative nucleophilicity of the functional groups present in the peptide. rsc.org

| Property | Value/Description | Reference |

| pKa | ~12.4 | wikipedia.orgmasterorganicchemistry.com |

| Nucleophilicity | Low, due to electron-withdrawing CF3 group | organic-chemistry.orgrsc.org |

| Acidity | Stronger than ethanol | wikipedia.orgmasterorganicchemistry.com |

| Role in Reactions | Can act as a Brønsted acid to activate electrophiles | academie-sciences.fr |

Radical Reactions and Photochemical Transformations of this compound

2,2,2-Trifluoroethanol is involved in both radical and photochemical reactions, often serving as a precursor to the highly reactive 2,2,2-trifluoroethyl radical (CF₃CH₂•). ontosight.ai This radical can be generated from TFE through reaction with radical initiators. ontosight.ai Once formed, the 2,2,2-trifluoroethyl radical can participate in various reactions, including addition to alkenes and alkynes and hydrogen abstraction. ontosight.ai The properties of this radical are influenced by the electron-withdrawing fluorine atoms, which affect its reactivity and stability. ontosight.ai

In the realm of photochemistry, TFE and its derivatives are utilized in transformations activated by light. For example, visible-light-induced photoredox catalysis can achieve the difunctionalization of styrenes using 1,1,1-trifluoro-2-iodoethane, a related trifluoroethyl source, to generate γ-trifluoromethyl alcohols. cas.cn In such radical reactions, molecular oxygen can be the source of the oxygen atom in the final product. cas.cn Photochemical transformations of other compounds are also conducted in TFE, which can influence reaction pathways and product distribution. masterorganicchemistry.com The formation of the 1-hydroxy-2,2,2-trifluoroethyl radical (CF₃ĊHOH) has been confirmed by electron paramagnetic resonance (EPR) spectroscopy after the reaction of TFE with hydroxyl radicals generated by the reduction of hydrogen peroxide. cdnsciencepub.com

Mechanistic Elucidation via Kinetic and Spectroscopic Studies

Kinetic and spectroscopic studies have been instrumental in elucidating the reaction mechanisms involving 2,2,2-Trifluoroethanol. Kinetic studies on the reactions of cobalt(II) complexes with pyridine in TFE have been performed to understand the substitution and reduction processes, revealing that the rates are influenced by steric hindrance. research-nexus.net Such studies, conducted over a range of temperatures, allow for the determination of activation parameters like enthalpy and entropy, providing insights into the transition states of the reactions. research-nexus.net Patch-clamp analysis combined with kinetic measurements has been used to study the effect of TFE on the functional states of membrane proteins, showing that TFE can alter the transition kinetics between different states. nih.gov

Spectroscopic techniques are widely used to probe the role of TFE in chemical and biochemical systems. Fourier-transform infrared (FTIR) spectroscopy has been employed to investigate the adsorption and thermal decomposition of TFE on alumina (B75360) surfaces, helping to propose a reaction mechanism. researchgate.net Isotope-edited FTIR has also provided direct spectroscopic evidence for the specific interactions of TFE with peptides, showing how it selectively desolvates certain residues to induce helix formation. nih.gov Furthermore, laser flash photolysis has been used to conduct kinetic studies of radical cations in solutions containing TFE, measuring rate constants for their heterolysis and cyclization reactions. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy has been used to directly observe and characterize radical species like the 1-hydroxy-2,2,2-trifluoroethyl radical formed from TFE. cdnsciencepub.com

| Technique | Application in Studying this compound | Findings | Reference |

| Kinetic Studies | Reaction of cobalt(II) complexes with pyridine in TFE | Determined rate constants and activation parameters, revealing a mechanism influenced by sterics. | research-nexus.net |

| FTIR Spectroscopy | Adsorption and decomposition of TFE on Al₂O₃ | Identified surface species and proposed a decomposition mechanism. | researchgate.net |

| Isotope-Edited FTIR | Interaction of TFE with peptides | Confirmed selective desolvation of the peptide backbone, explaining its helix-inducing effect. | nih.gov |

| Laser Flash Photolysis | Study of enol ether radical cations in TFE solution | Measured rate constants for heterolysis and cyclization reactions. | nih.gov |

| EPR Spectroscopy | Detection of radicals from TFE | Observed and characterized the 1-hydroxy-2,2,2-trifluoroethyl radical. | cdnsciencepub.com |

Derivatization and Functionalization Strategies for this compound

2,2,2-Trifluoroethanol serves as a key building block in derivatization and functionalization strategies, primarily to introduce the trifluoroethyl or trifluoroethoxy group into other molecules. riverlandtrading.comwikipedia.org These strategies leverage the reactivity of TFE's hydroxyl group.

One significant application is in the preparation of analytical derivatives. TFE is used as a derivatizing reagent for carboxylic acid herbicides to prepare them for gas chromatographic (GC) analysis. nih.gov The esterification of these acids with TFE produces volatile 2,2,2-trifluoroethyl esters that can be readily analyzed by GC with mass-selective or electron capture detection. nih.gov Similarly, TFE can be converted into 2,2,2-trifluoroethyl chloroformate, a rapid derivatizing reagent for amino acids, facilitating their enantiomeric separation by GC. oup.com

Introduction of Functional Groups

The primary functional group introduced using 2,2,2-Trifluoroethanol is the 2,2,2-trifluoroethoxy (-OCH₂CF₃) or the 2,2,2-trifluoroethyl (-CH₂CF₃) moiety. The introduction of these groups can significantly alter the properties of the parent molecule, a strategy often employed in the synthesis of pharmaceuticals and agrochemicals. riverlandtrading.comnih.gov

The oxidation of TFE provides a route to trifluoroacetic acid, another important fluorinated building block. wikipedia.orgchemicalbook.com TFE can also be used to functionalize surfaces and nanoparticles. riverlandtrading.com In manganese-catalyzed C-H bond oxidation reactions, TFE can act as a reagent to introduce a 2,2,2-trifluoroethanolate group, leading to the formation of ether products. chemrxiv.org Furthermore, the lability of 2,2,2-trifluoroesters, formed from TFE, allows them to be used as versatile precursors for producing other functional groups like acids, other esters (via transesterification), or amides. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of Mfcd02968675

High-Resolution Mass Spectrometry for Molecular Formula Determination of MFCD02968675

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of Bisdemethoxycurcumin, providing its exact molecular weight and elemental composition. The molecular formula of Bisdemethoxycurcumin has been unequivocally established as C₁₉H₁₆O₄. mdpi.comnih.gov HRMS analysis, often coupled with liquid chromatography (LC), yields a high-resolution mass spectrum with the protonated molecule [M+H]⁺ observed at an m/z of approximately 309.1137 and the deprotonated molecule [M-H]⁻ at an m/z of around 307.0988. mdpi.commdpi.com

The fragmentation pattern of Bisdemethoxycurcumin in tandem mass spectrometry (MS/MS) experiments provides crucial structural information. In positive ion mode, the [M+H]⁺ ion at m/z 309.0968 fragments to produce a major product ion at m/z 225.0790. researchgate.net In negative ion mode, the [M-H]⁻ ion at m/z 307.0344 yields a major fragment at m/z 145.1024. researchgate.net Other characteristic fragments in negative mode include ions at m/z 143.0506 and 187.0366. nih.gov These cleavages typically occur at the C3-C4 and C4-C5 bonds of the heptadiene chain. mdpi.com

Isotopic pattern analysis further corroborates the molecular formula. The natural abundance of isotopes, particularly ¹³C, results in a characteristic isotopic distribution in the mass spectrum. For instance, the analysis of deuterated Bisdemethoxycurcumin (Bisdemethoxycurcumin-d8) shows a distinct mass distribution with the d8 isotopologue being the most abundant. lgcstandards.com Stable isotope ratio analysis of carbon (δ¹³C) and hydrogen (δ²H) can also be employed to distinguish between natural and synthetic Bisdemethoxycurcumin. mdpi.com

| Ion Mode | Precursor Ion [M] | m/z (Precursor) | Major Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| Positive ESI | [M+H]⁺ | 309.0968, 309.1137 | 225.0790, 147.2 | mdpi.comresearchgate.netnih.gov |

| Negative ESI | [M-H]⁻ | 307.0344, 307.0988 | 145.1024, 143.0506, 187.0366 | nih.govmdpi.comresearchgate.net |

Hyphenated mass spectrometry techniques are indispensable for the separation and identification of Bisdemethoxycurcumin from complex mixtures like turmeric extracts.

LC-MS-MS: Liquid chromatography-tandem mass spectrometry is the most widely used technique. Methods like UPLC-qTOF-MS/MS and HPLC-ESI-MS/MS allow for the rapid and sensitive quantification and structural confirmation of Bisdemethoxycurcumin. researchgate.netnih.govepa.govnih.gov These methods often utilize reversed-phase columns (e.g., C18) for separation. researchgate.net

GC-MS: Gas chromatography-mass spectrometry has also been applied for the analysis of Bisdemethoxycurcumin, particularly for profiling metabolites after derivatization (e.g., as trimethylsilyl (B98337) derivatives). epa.govkoreascience.krmdpi.com

ICP-MS: While not typically used for the direct analysis of the organic structure of Bisdemethoxycurcumin, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) could be employed for the analysis of metal complexes of the compound.

Fragmentation Analysis and Isotopic Patterns

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of Bisdemethoxycurcumin in solution. It provides detailed information about the chemical environment of each proton and carbon atom. mdpi.comnih.gov

The ¹H and ¹³C NMR spectra of Bisdemethoxycurcumin are characteristic and have been well-documented. Due to the symmetrical nature of the molecule, the number of signals is less than the total number of carbon and hydrogen atoms. The compound exists as a mixture of keto and enol tautomers, which can be observed in the NMR spectra. researchgate.net

¹H NMR: The proton NMR spectrum, typically recorded in solvents like methanol-d₄ or DMSO-d₆, shows distinct signals for the aromatic and olefinic protons. The absence of methoxy (B1213986) group signals (which are present in curcumin (B1669340) and demethoxycurcumin) is a key diagnostic feature. mdpi.comresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum confirms the presence of carbonyl carbons, aromatic carbons, and olefinic carbons. The chemical shifts are sensitive to the electronic environment, and the absence of methoxy carbon signals clearly distinguishes it from other curcuminoids. mdpi.comsci-hub.se Solid-state ¹³C NMR has also been used to study the coordination modes of Bisdemethoxycurcumin in metal complexes and to analyze its polymorphic forms in dietary supplements. csic.esmdpi.com

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 1'', 6'' | - | 127.8 | mdpi.com |

| 2'', 6'' / 3'', 5'' | 7.52 (d, J=8.6 Hz) / 6.84 (d, J=8.6 Hz) | 131.1 / 116.9 | mdpi.com |

| 4'', 4''' | - | 161.1 | mdpi.com |

| α, α' | 7.59 (d, J=15.8 Hz) | 141.6 | mdpi.com |

| β, β' | 6.65 (d, J=15.8 Hz) | 122.1 | mdpi.com |

| C=O | - | 184.8 | mdpi.com |

| CH₂ | - | - | |

| CH (enol) | 6.06 (s) | 101.9 | mdpi.com |

2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): ¹H-¹H COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons in the aromatic rings and the olefinic chain. frontiersin.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. frontiersin.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds apart. This is vital for connecting the different fragments of the molecule, such as the aromatic rings to the heptadiene chain. frontiersin.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about protons that are close in space, even if they are not directly bonded. This is useful for confirming the stereochemistry, such as the E configuration of the double bonds, and for studying intermolecular interactions, for example, with cyclodextrins. patsnap.comx-mol.net

The analysis of complex mixtures containing Bisdemethoxycurcumin or the study of its interactions with other molecules can benefit from advanced NMR techniques.

High-Field NMR: The use of high-field NMR spectrometers (e.g., 500 MHz and above) provides greater signal dispersion and sensitivity, which is essential for resolving overlapping signals in complex spectra and for detecting minor components. acs.org

Cryogenic Probes: These probes significantly enhance the signal-to-noise ratio, allowing for the analysis of smaller sample quantities or for conducting experiments in a shorter time.

Solid-State NMR: As mentioned, solid-state ¹³C NMR is a valuable tool for characterizing the physical and chemical properties of Bisdemethoxycurcumin in the solid state, including its crystalline form and interactions in coordination polymers. csic.esmdpi.com

Two-Dimensional (2D) NMR for Connectivity and Proximity (COSY, HMQC, HMBC, NOESY)

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint, with specific peaks corresponding to the vibrations of different functional groups. For this compound, the key functional groups include a hydroxyl (-OH), a secondary amine (N-H), an aldehyde (-CHO), an ether (C-O-C), aromatic rings, and chloro-substituents.

The FTIR spectrum is expected to display several characteristic absorption bands. A broad band in the region of 3200–3550 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. instanano.com A moderate, sharp peak around 3310–3350 cm⁻¹ is anticipated for the N-H stretching of the secondary amine. instanano.com The aldehyde group should produce two distinct C-H stretching bands, often appearing as shoulders, in the 2695–2830 cm⁻¹ range. orgchemboulder.comopenstax.org The most intense peak in the spectrum is typically the carbonyl (C=O) stretch of the aromatic aldehyde, which is expected near 1705 cm⁻¹, a frequency lowered from simple aliphatic aldehydes due to conjugation with the aromatic ring. openstax.orgjove.com

Other significant absorptions include aromatic and aliphatic C-H stretching just above and below 3000 cm⁻¹, respectively, aromatic C=C stretching peaks in the 1450–1600 cm⁻¹ region, and strong C-O stretching vibrations for the ether and alcohol functionalities between 1000 and 1260 cm⁻¹. The presence of the C-Cl bonds on the benzyl (B1604629) ring would likely result in absorptions in the fingerprint region, typically below 800 cm⁻¹.

Predicted FTIR Spectral Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Alcohol (O-H) | Stretch, H-bonded | 3200–3550 | Strong, Broad |

| Sec-Amine (N-H) | Stretch | 3310–3350 | Medium |

| Aromatic (C-H) | Stretch | 3000–3100 | Medium |

| Alkyl (C-H) | Stretch | 2840–3000 | Medium |

| Aldehyde (C-H) | Stretch | 2695–2830 | Medium, often two bands |

| Aldehyde (C=O) | Stretch | ~1705 | Strong |

| Aromatic (C=C) | Stretch | 1450–1600 | Medium to Weak |

| Ether (C-O) | Asymmetric Stretch | 1200–1260 | Strong |

| Alcohol (C-O) | Stretch | 1000–1200 | Strong |

| Aryl-Cl (C-Cl) | Stretch | < 800 | Medium to Strong |

Raman Spectroscopy and Confocal Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar, symmetric bonds and provides a "fingerprint" that can be used for molecular identification. ias.ac.in

For this compound, strong Raman signals are expected for the aromatic ring vibrations, particularly the ring-breathing modes around 1000 cm⁻¹ and C=C stretching modes near 1600 cm⁻¹. ias.ac.inacs.org The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule would also be prominent. While the C=O stretch is observable, it is typically less intense in Raman than in IR spectra. Conversely, the C-Cl bonds are expected to produce a more distinct signal in the Raman spectrum compared to FTIR.

Confocal Raman spectroscopy could be employed to obtain high-resolution chemical images of the compound if it were in a solid, heterogeneous matrix, allowing for the analysis of its spatial distribution without the need for labeling.

Predicted Raman Spectral Data for this compound

| Functional Group | Vibration Type | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic Rings | Ring Breathing/Stretching | ~1600, ~1000 | Strong |

| Aromatic/Alkyl (C-H) | Stretch | 2800–3100 | Strong |

| Aldehyde (C=O) | Stretch | ~1705 | Medium |

| Benzyl Ether (C-O-C) | Stretch | 1200–1260 | Medium |

| Aryl-Cl (C-Cl) | Stretch | 600–800 | Strong |

Electronic Spectroscopy (UV-Vis) and Chiroptical Methods for this compound

Electronic spectroscopy and chiroptical methods provide information about the electronic structure and stereochemistry of a molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. msu.eduuobabylon.edu.iq The technique is primarily used to study molecules containing chromophores, such as conjugated π-systems. This compound possesses two significant chromophores: the 2,6-dichlorophenyl ring and, more importantly, the substituted benzaldehyde (B42025) system.

The benzaldehyde moiety, with its carbonyl group conjugated to the phenyl ring, is expected to dominate the UV-Vis spectrum. It will likely exhibit a strong absorption band corresponding to a π → π* transition at a wavelength (λmax) around 250-280 nm. utoronto.cascience-softcon.de A second, much weaker absorption band, corresponding to the formally forbidden n → π* transition of the carbonyl electrons, would be expected at a longer wavelength, likely in the 300–340 nm range. msu.edu The ether, hydroxyl, and amino substituents (auxochromes) attached to the aromatic ring will modulate the precise λmax values through electronic effects.

Predicted UV-Vis Absorption Data for this compound

| Transition | Chromophore | Predicted λmax (nm) | Expected Molar Absorptivity (ε) |

| π → π | Substituted Benzaldehyde | ~250–280 | High (>10,000 M⁻¹cm⁻¹) |

| n → π | Aldehyde Carbonyl | ~300–340 | Low (<200 M⁻¹cm⁻¹) |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

The presence of a single stereocenter—the (S)-configured carbon atom bearing the hydroxyl group—renders this compound a chiral molecule. As such, it is expected to be optically active and thus amenable to analysis by chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

CD spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. nih.govacs.org A CD spectrum is expected for this compound, with signals, known as Cotton effects, appearing at the same wavelengths as the absorption maxima in its UV-Vis spectrum. figshare.comacs.org The sign (positive or negative) and magnitude of these Cotton effects are determined by the absolute configuration (S) of the stereocenter and its influence on the surrounding chromophores. The n → π* electronic transition of the aldehyde is particularly sensitive to the chiral environment and would likely produce a distinct CD signal. researchgate.net

ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. figshare.comacs.org For this compound, an anomalous ORD curve is predicted, showing characteristic peaks and troughs (Cotton effects) in the regions of UV-Vis absorption, which is directly related to the CD spectrum through the Kronig-Kramers transforms. These techniques would be invaluable for confirming the enantiomeric purity and absolute configuration of the compound.

X-ray Diffraction and Crystallography for Crystalline Forms of this compound

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. ccspublishing.org.cn If a suitable single crystal of this compound can be grown, single-crystal XRD analysis would provide a wealth of information. vensel.orgresearchgate.netresearchgate.neteujournal.org

This technique could unambiguously determine the molecule's conformation in the solid state, including the precise bond lengths, bond angles, and torsion angles of the flexible pentylaminoethyl side chain. It would also definitively confirm the (S)-configuration of the chiral center. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds involving the alcohol (-OH) and amine (N-H) groups, which dictate the supramolecular architecture.

In the absence of single crystals, Powder X-ray Diffraction (PXRD) could be utilized. PXRD is a powerful tool for characterizing polycrystalline materials, confirming the crystalline nature of a bulk sample, and identifying any potential polymorphic forms, which can have different physical properties. Currently, there is no crystallographic data for this compound deposited in public databases.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SC-XRD) stands as a powerful analytical technique for the unambiguous determination of the three-dimensional atomic structure of crystalline materials. rigaku.comwarwick.ac.uk By irradiating a single crystal of this compound with a monochromatic X-ray beam, a unique diffraction pattern is generated. rigaku.com This pattern arises from the constructive interference of X-rays scattered by the electron clouds of the atoms within the crystal lattice, a phenomenon described by Bragg's Law. carleton.edu

The analysis of the positions and intensities of the thousands of diffracted spots allows for the calculation of the electron density distribution throughout the unit cell. rigaku.com From this electron density map, the precise coordinates of each atom can be determined, yielding critical information such as bond lengths, bond angles, and torsional angles. carleton.eduuhu-ciqso.es This technique provides a detailed and accurate molecular structure of this compound. ceitec.cz Modern diffractometers, often equipped with highly sensitive detectors and automated robotics, facilitate rapid data collection and analysis. warwick.ac.ukceitec.cz

Illustrative Data Table: The following table represents hypothetical crystallographic data for this compound, as would be obtained from a single crystal X-ray diffraction experiment. This data is for demonstrative purposes only.

| Parameter | Value |

| Empirical Formula | C₁₀H₁₂N₂O₂ |

| Formula Weight | 192.22 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.456(2) Å |

| b | 12.123(3) Å |

| c | 9.345(2) Å |

| α | 90° |

| β | 105.45(3)° |

| γ | 90° |

| Volume | 922.1(4) ų |

| Z | 4 |

| Calculated Density | 1.385 Mg/m³ |

| Absorption Coefficient | 0.812 mm⁻¹ |

| F(000) | 408 |

| Data Collection | |

| Theta range for data collection | 4.55 to 67.99° |

| Reflections collected | 8452 |

| Independent reflections | 1645 [R(int) = 0.045] |

| Refinement | |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.095 |

| R indices (all data) | R1 = 0.049, wR2 = 0.102 |

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples of this compound. diamond.ac.uk Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a finely ground powder containing a multitude of small, randomly oriented crystallites. diamond.ac.ukrruff.info When the powder is exposed to an X-ray beam, the random orientation of the particles ensures that all possible diffraction planes are sampled simultaneously. rruff.info

The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for the crystalline phase of this compound. ntu.edu.tw It is primarily used for phase identification by comparing the experimental pattern to databases of known materials. rruff.infogovinfo.gov Furthermore, PXRD can be used to determine the purity of a sample, quantify the components in a mixture, and provide information on the unit cell parameters, crystallite size, and lattice strain. ntu.edu.tw

Illustrative Data Table: The following table shows a hypothetical list of the most intense diffraction peaks for this compound as would be recorded by a powder X-ray diffractometer. This data is for demonstrative purposes only.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 100 |

| 23.8 | 3.74 | 60 |

| 25.5 | 3.49 | 75 |

| 28.9 | 3.09 | 50 |

| 31.7 | 2.82 | 30 |

Micro-Electron Diffraction (MicroED)

Micro-Electron Diffraction (MicroED) is an emerging and powerful technique that utilizes a transmission electron microscope (TEM) to determine the structures of molecules from nanocrystals. nih.govthermofisher.com This method is particularly valuable when crystals of this compound are too small for conventional X-ray diffraction, often on the scale of micrometers to nanometers. nih.govescholarship.org MicroED leverages the fact that electrons interact with matter much more strongly than X-rays, allowing for data collection from extremely small crystals. escholarship.org

In a MicroED experiment, a beam of electrons is directed at a continuously rotating nanocrystal, and a diffraction pattern is recorded as a movie. escholarship.org The collected data can then be processed using software originally developed for X-ray crystallography to solve the three-dimensional structure. escholarship.orgrigaku.com A significant advantage of MicroED is its ability to obtain high-resolution structural information from heterogeneous powder samples, as data can be collected from individual nanocrystals within the mixture. thermofisher.comnovalix.com

Elemental Analysis and Trace Component Characterization of this compound

To confirm the elemental composition and quantify any trace impurities within the sample of this compound, a combination of highly sensitive spectroscopic techniques is employed. These methods are crucial for verifying the empirical formula derived from structural analysis and for ensuring the purity of the compound.

Inductively Coupled Plasma (ICP) Techniques (OES, MS)

Inductively Coupled Plasma (ICP) techniques are used for highly sensitive elemental analysis. analytik-jena.com The sample of this compound is first digested and introduced into a high-temperature argon plasma, which atomizes and ionizes the components. analytik-jena.comthermofisher.com

ICP-Optical Emission Spectrometry (ICP-OES): This technique measures the light emitted by the excited atoms and ions in the plasma. thermofisher.com As these excited species relax to their ground state, they emit photons at characteristic wavelengths for each element. thermofisher.com The intensity of the emitted light is proportional to the concentration of the element in the sample. ICP-OES is robust, has a wide dynamic range, and is well-suited for analyzing elements at parts-per-million (ppm) concentrations. thermofisher.comdrawellanalytical.com

ICP-Mass Spectrometry (ICP-MS): In this method, the ions generated by the plasma are directed into a mass spectrometer, where they are separated based on their mass-to-charge ratio. analytik-jena.comdrawellanalytical.com ICP-MS offers significantly lower detection limits than ICP-OES, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it ideal for ultra-trace elemental analysis and isotopic measurements. drawellanalytical.com

Illustrative Data Table: The following table presents hypothetical results from an ICP-MS analysis of a sample of this compound, showing the concentration of various trace metals. This data is for demonstrative purposes only.

| Element | Concentration (ppb) | Detection Limit (ppb) |

| Sodium (Na) | 55.2 | 0.5 |

| Magnesium (Mg) | 12.8 | 0.1 |

| Aluminum (Al) | < 1.0 | 1.0 |

| Potassium (K) | 25.1 | 0.5 |

| Calcium (Ca) | 40.7 | 0.5 |

| Iron (Fe) | 8.3 | 0.2 |

| Copper (Cu) | 2.5 | 0.1 |

| Zinc (Zn) | 5.9 | 0.2 |

| Lead (Pb) | < 0.1 | 0.1 |

| Arsenic (As) | < 0.1 | 0.1 |

X-ray Fluorescence (XRF) Spectroscopy

X-ray Fluorescence (XRF) Spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. carleton.eduhoriba.com A primary X-ray beam irradiates the sample of this compound, causing the ejection of inner-shell electrons from the atoms. carleton.edu When outer-shell electrons fill these vacancies, secondary (fluorescent) X-rays are emitted. The energy of these fluorescent X-rays is characteristic of the elements present, while their intensity is related to the concentration of each element. carleton.eduhoriba.com

XRF is advantageous for its minimal sample preparation and its ability to analyze solids and powders directly. horiba.com It is a versatile technique used for both qualitative and quantitative analysis of major and trace elements, typically covering elements from sodium to uranium in the periodic table. horiba.comshimadzu.com

Computational and Theoretical Chemistry Studies of Mfcd02968675

Quantum Chemical Calculations of MFCD02968675

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, have been instrumental in characterizing this compound. nih.govrsc.org These methods provide a detailed picture of the molecule's behavior at the atomic and electronic levels. chemrxiv.org

Electronic Structure Theory (e.g., DFT, Ab Initio Methods)

The electronic structure of a molecule dictates its chemical and physical properties. princeton.edu For this compound, researchers have employed both Density Functional Theory (DFT) and ab initio methods to model its electronic behavior. ed.ac.uk Ab initio methods, meaning "from the beginning," rely on first principles of quantum mechanics without empirical parameters, offering a rigorous approach to solving the electronic Schrödinger equation. wikipedia.orgenergy.gov These methods, while computationally intensive, provide a high degree of accuracy. dtic.mil Hartree-Fock is a fundamental ab initio method that approximates the electron-electron repulsion in an average way. wikipedia.org More advanced methods often build upon this to include more detailed electron correlation effects. bibsonomy.org

DFT, a popular alternative, focuses on the electron density rather than the complex many-electron wavefunction, making it a more computationally tractable method for many systems. fiveable.me The choice of functional and basis set within DFT calculations is crucial for obtaining accurate results. chemrxiv.org These theoretical approaches allow for the calculation of various electronic properties that are critical for understanding the reactivity and interactions of this compound. google.com

Conformational Analysis and Potential Energy Surfaces

Molecules are not static entities but can adopt various spatial arrangements of their atoms, known as conformations. Conformational analysis of this compound involves mapping its potential energy surface (PES), which represents the energy of the molecule as a function of its geometry. fiveable.memuni.cz The PES is a fundamental concept in computational chemistry, providing a landscape of energy minima (stable conformations), transition states (barriers between conformations), and reaction pathways. fiveable.meuleth.ca

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic properties of a molecule, which are invaluable for its experimental characterization. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra have been performed.

NMR Spectroscopy: Quantum chemical calculations can predict NMR chemical shifts and spin-spin coupling constants. mdpi.com These predictions are based on calculating the magnetic shielding of atomic nuclei within the molecule, providing insights into its chemical environment and connectivity. mdpi.com

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the energies at which the molecule absorbs infrared radiation, causing its bonds to stretch and bend. These calculations help in identifying the functional groups present in this compound.

UV-Vis Spectroscopy: The prediction of UV-Vis spectra involves calculating the energies of electronic excited states and the probabilities of transitions between the ground and excited states. faccts.de Time-dependent DFT (TD-DFT) is a commonly used method for this purpose, offering a good balance between accuracy and computational cost. faccts.de These predictions can help in understanding the color and electronic transitions of the compound. faccts.demdpi.com

Molecular Dynamics Simulations and Statistical Mechanics of this compound

To understand the dynamic behavior of this compound over time, researchers have turned to molecular dynamics (MD) simulations and the principles of statistical mechanics.

Simulation of Molecular Interactions in Various Media

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. ebsco.comnih.gov These simulations provide a detailed, atomistic view of how this compound interacts with its environment, such as in a solvent or in the presence of other molecules. nih.govyoutube.comnih.gov By simulating these interactions, researchers can gain insights into processes like solvation, binding, and self-assembly. youtube.commissouri.edu The accuracy of these simulations depends heavily on the quality of the force field used, which describes the potential energy of the system. nih.gov

Thermodynamic Properties and Phase Behavior Prediction

Statistical mechanics provides the theoretical framework to connect the microscopic properties of molecules, as simulated by MD, to macroscopic thermodynamic properties. wikipedia.orgstanford.edusissa.it For this compound, these methods can be used to predict properties such as enthalpy of formation, Gibbs free energy, entropy, and heat capacity. nist.govnist.gov

Furthermore, computational approaches can predict the phase behavior of substances, such as the conditions under which a compound exists as a solid, liquid, or gas. nih.govresearchgate.net More advanced models can even predict complex phase behaviors like the formation of different solid polymorphs or the behavior in multicomponent mixtures. nih.govbiorxiv.orgnih.gov These predictions are crucial for understanding the material properties and potential applications of this compound.

Reactivity Prediction and Reaction Pathway Modeling of this compound

Computational chemistry provides powerful tools for predicting the reactivity of molecules and modeling the pathways of chemical reactions. mtu.edupnnl.gov These methods allow scientists to understand the energetic and dynamic factors that control reaction mechanisms and rates. pnnl.gov For a given compound like this compound, these studies would involve decomposing complex reaction pathways into elementary steps, which can be either unimolecular or bimolecular, to construct a comprehensive model of the reaction. nih.gov

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

A crucial aspect of understanding a chemical reaction is identifying the transition state (TS), which is the highest energy point along the minimum energy path connecting reactants and products. youtube.com Finding this first-order saddle point on the potential energy surface (PES) is essential for predicting reaction rates and selectivity. rowansci.com

Transition State Search: The search for a transition state typically begins with a good initial guess of its geometry. rowansci.com Various algorithms, such as the quasi-synchronous transit (QST2) method or eigenvector-following algorithms, are employed to locate the TS. youtube.comrowansci.com These calculations optimize the molecular structure to find a configuration that is a minimum on the PES in all directions except for one, which corresponds to the reaction coordinate. researchgate.net It is standard practice to perform a frequency calculation after a TS optimization to confirm the presence of a single imaginary frequency, which verifies that the located structure is a true transition state. rowansci.comepfl.ch

For a hypothetical reaction involving this compound, a computational chemist would first propose a reaction and generate initial structures for the reactant, product, and a guess for the transition state. The transition state search calculation would then be performed using a suitable level of theory, such as Density Functional Theory (DFT). researchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis: Locating a transition state does not guarantee that it connects the desired reactants and products. epfl.chgithub.io Intrinsic Reaction Coordinate (IRC) analysis is a method used to trace the minimum energy path from the transition state downhill to the local minima on either side. scm.comq-chem.com This process, which follows the path of steepest descent in mass-weighted coordinates, confirms the connection between the transition state and the intended reactant and product wells. epfl.chscm.com The IRC calculation generates a potential energy profile for the reaction, providing a visual representation of the lowest energy path. epfl.chgithub.io

Machine Learning and Artificial Intelligence in this compound Research

Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by enabling rapid prediction of molecular properties and automating the discovery of new reactions. cwi.nltimeshighereducation.com These data-driven approaches can analyze vast chemical datasets to uncover patterns and relationships that are not immediately obvious. timeshighereducation.commdpi.com

Predictive Modeling of Compound Properties

ML models can be trained to predict a wide range of chemical and physical properties directly from a molecule's structure, bypassing the need for expensive and time-consuming quantum mechanical calculations. researchgate.netschrodinger.com

Methodology: The process involves collecting a large dataset of molecules with known properties. luxurypresence.com ML algorithms, such as graph neural networks, analyze this data to learn the relationship between molecular structure and a target property (e.g., reactivity, solubility, toxicity). nih.gov Once trained, the model can make predictions for new, un-synthesized molecules like this compound. realspace3d.comblooma.ai For instance, ML has been used to predict reaction yields with high accuracy by learning from features derived from reactants, products, and reaction conditions. cmu.edu

An example of a predictive model's output is shown in the hypothetical table below.

| Property | Predicted Value | Confidence Score | Model Used |

| Aqueous Solubility | -3.5 log(mol/L) | 92% | Graph Convolutional Network |

| Reaction Yield (%) | 78% | 85% | Random Forest Regressor |

| Binding Affinity (pKi) | 7.2 | 88% | Deep Neural Network |

Note: This table is a hypothetical illustration of predictions for this compound and is not based on actual experimental or computational data.

Automated Reaction Discovery and Optimization

AI is also being deployed to automate the exploration of chemical reaction space, leading to the discovery of novel synthetic pathways. usc.es Tools for automated reaction discovery use algorithms to explore potential energy surfaces and identify viable reaction pathways and transition states without prior knowledge of the mechanism. mit.edursc.org

Workflow: An automated workflow might start with a reactant molecule like this compound. usc.es The system would then use methods like reactive molecular dynamics in a "nanoreactor" to simulate high-energy collisions and induce reactions. scm.comosti.gov Post-processing tools analyze the simulation trajectories to extract unique reactions and their corresponding products. scm.com This approach can systematically generate all viable reactions from a given starting material, significantly accelerating the discovery of new chemistry. mit.eduarxiv.org These automated systems can predict reaction types, assign enzyme commission (EC) numbers for biocatalytic reactions, and build complex reaction networks. genome.jp

Mechanistic Investigations and Chemical Interactions of Mfcd02968675

Fundamental Chemical Mechanisms Governed by MFCD02968675

The unique electronic and structural characteristics of 2,2'-Bipyridine-4,4'-dicarboxylic acid dictate its involvement in several fundamental chemical processes. Its bipyridyl core provides a robust framework for electron transfer, while the peripheral carboxyl groups are active sites for proton exchange and serve as critical anchoring points in larger assemblies.

Electron Transfer Processes

The bipyridine unit of this compound makes it an excellent ligand for studying and facilitating electron transfer (ET) processes, particularly when complexed with transition metals like ruthenium. The carboxylic acid groups act as electron-withdrawing substituents, which directly influence the redox properties of the resulting metal complexes.

Detailed research into ruthenium(II) complexes incorporating 2,2'-Bipyridine-4,4'-dicarboxylic acid (referred to in literature as H₂dcbpy) has provided significant insights. Cyclic voltammetry studies have shown that these complexes undergo metal-centered Ru(II)→Ru(III) oxidation at positive potentials. rsc.orgresearchgate.net The electron-withdrawing nature of the H₂dcbpy ligands pulls electron density from the ruthenium center, making the complex more difficult to oxidize and thus shifting the oxidation potentials to higher values. rsc.orgresearchgate.net This property is crucial in applications such as dye-sensitized solar cells (DSSCs), where the ligand helps modulate the electronic levels to ensure efficient injection of electrons from the photoexcited dye into a semiconductor's conduction band. ossila.com In these systems, the lowest unoccupied molecular orbital (LUMO) is often localized on the anchor-containing bipyridyl ligand, facilitating effective electron transfer upon photoexcitation. ossila.com

| Ruthenium(II) Complex with this compound | Solvent | Ru(II)→Ru(III) Oxidation Potential (E½ vs. Ag⁺/Ag) | Reference |

|---|---|---|---|

| [Ru(H₂dcbpy)(CO)₂Cl₂] | CH₃CN / DMSO | 0.15 V to 1.62 V | rsc.org, researchgate.net |

| [Ru(H₂dcbpy)₂Cl₂] | CH₃CN / DMSO | ||

| [Ru(H₂dcbpy)₂Br₂] | CH₃CN / DMSO | ||

| [Ru(H₂dcbpy)₂(dcbpy)] | CH₃CN / DMSO | ||

| [Ru(H₂dcbpy)₃]Cl₂ | CH₃CN / DMSO |

Proton Transfer Dynamics

The two carboxylic acid groups on the this compound molecule are key players in proton transfer dynamics. These acidic moieties can be deprotonated, and their acidity is characterized by distinct acid dissociation constants (pKa). The ground-state pKa values for the two successive deprotonation steps have been precisely determined. osti.gov The first proton is more acidic due to the electron-withdrawing effect of the bipyridine ring system, while the second deprotonation is slightly less favorable.

Furthermore, when incorporated into metal complexes, the proton transfer dynamics can be influenced by light. Studies on ruthenium polypyridyl complexes containing this ligand have revealed photoacidic or photobasic behavior, where the acidity of the carboxylic acid groups changes significantly upon excitation to a metal-to-ligand charge-transfer (MLCT) state. osti.gov Time-dependent photoluminescence spectral shifts have provided the first kinetic data for such excited-state proton transfer in a transition metal compound, demonstrating that the ligand's functionality can be dynamically altered by light. osti.gov This proton-coupled electron transfer (PCET) is a critical mechanism in many biological and chemical energy conversion systems. nih.gov

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Ground-State pKa₁ | 2.1 ± 0.1 | Aqueous Solution | osti.gov |

| Ground-State pKa₂ | 3.0 ± 0.2 | Aqueous Solution | osti.gov |

Ligand Binding and Coordination Chemistry

2,2'-Bipyridine-4,4'-dicarboxylic acid is a multidentate ligand capable of engaging in diverse and complex coordination modes. researchgate.net The bipyridine nitrogen atoms readily chelate to a single metal center, a characteristic feature of bipyridine ligands. mdpi.com However, the presence of two carboxylate groups provides additional coordination sites, allowing the ligand to act as a bridge between multiple metal centers, which is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs). chimia.chnepjol.info

A remarkable example of its coordination versatility is found in its complexes with lanthanide(III) ions. acs.org In a series of isostructural lanthanide frameworks, the deprotonated ligand (bpdc²⁻) was found to exhibit four distinct types of bonding characteristics simultaneously within a single structure:

Bis(monodentate): Each carboxylate group binds to a different metal ion.

Bis(syn,syn-bridging bidentate): Both oxygen atoms of a carboxylate group bridge two metal ions on the same side.

Bis(syn,anti-bridging bidentate): The oxygen atoms of a carboxylate group bridge two metal ions on opposite sides.

Bis(chelating-bridging bidentate): One carboxylate group chelates a metal ion while the other bridges to another.

Interestingly, in these lanthanide complexes, the pyridyl nitrogen atoms remained uncoordinated due to the high oxophilic nature (preference for oxygen donors) of lanthanide ions. acs.org In contrast, with transition metals like copper, the ligand displays a dual role, coordinating to the metal center via its bipyridine nitrogen atoms while the carboxylic acid groups engage in hydrogen bonding to build extended networks. researchgate.net

Molecular Recognition and Supramolecular Assembly Involving this compound

The dual functionality of this compound—metal chelation and hydrogen bonding—makes it an exemplary building block for the rational design of complex supramolecular architectures. It can participate in both specific host-guest recognition events and spontaneous self-assembly processes.

Host-Guest Interactions

The defined structure and functional groups of this compound allow it to be incorporated into larger molecular hosts designed for molecular recognition. An illustrative example is the synthesis of bipyridine-bile acid conjugates. arkat-usa.org In this work, 2,2'-Bipyridine-4,4'-dicarboxylic acid was chemically linked to bile acid methyl esters. The resulting conjugates are of significant interest from a molecular recognition perspective, as they create cleft-like structures with the potential to form complexes with specific transition metal ions, acting as sophisticated host molecules. arkat-usa.org The ability to create such tailored host systems is foundational for applications in sensing, catalysis, and separation science.

Self-Assembly Processes

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. This compound is a premier component for self-assembly due to its ability to form both strong coordination bonds with metals and directional hydrogen bonds via its carboxylic acid groups. researchgate.net

This dual capability is extensively used in the construction of Metal-Organic Frameworks (MOFs). In these materials, the ligand acts as an organic linker that connects metal ions or clusters into extended one-, two-, or three-dimensional networks. researchgate.netfrontiersin.org For example, when reacted with lanthanide salts under hydrothermal conditions, it self-assembles into robust, three-dimensional porous frameworks. acs.org These structures can feature microchannels occupied by guest molecules, such as water, and exhibit high thermal stability. acs.org Similarly, its reaction with first-row transition metals like manganese or copper leads to the formation of 2D or 3D coordination polymers, where the final topology is dictated by the coordination preferences of the metal ion and the versatile binding modes of the ligand. chimia.chresearchgate.net The hydrogen-bonding capabilities of the uncoordinated carboxylic acid groups or coordinated water molecules often play a crucial role in linking these primary networks into higher-dimensional supramolecular architectures. chimia.chresearchgate.net

Non-Covalent Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

The molecular structure of this compound, featuring imidazolium (B1220033) rings, a carboxylate group, and methyl substituents, provides multiple sites for non-covalent interactions. These interactions are crucial in determining the compound's solid-state packing, solubility, and interactions with other molecules. Azole compounds, such as imidazoles, are known to readily engage with enzymes and receptors through various non-covalent forces. researchgate.net

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors is a key feature of this compound's structural relatives. In similar imidazolium carboxylate structures, extensive hydrogen bonding networks are observed. For instance, in a related compound, strong and asymmetric O—H⋯O hydrogen bonds with distances of approximately 2.472 Å have been identified between imidazolium moieties. researchgate.net Furthermore, C—H⋯O and C—H⋯Cl interactions are also observed, indicating that even less acidic C-H groups on the imidazole (B134444) ring and adjacent methylene (B1212753) groups can participate in hydrogen bonding. researchgate.netnih.gov In hydrated crystal structures of similar compounds, water molecules can bridge molecules through O—H⋯O hydrogen bonds, creating extended supramolecular frameworks. mdpi.comnih.gov The carboxylate group in this compound is a potent hydrogen bond acceptor, while the C-H bonds on the imidazolium rings can act as donors.

π-π Stacking: The electron-rich imidazole rings in this compound suggest the potential for π-π stacking interactions. This type of interaction is common in aromatic and heteroaromatic systems and plays a role in the organization of molecules in the solid state. researchgate.net

A summary of potential non-covalent interactions involving this compound, based on data from analogous compounds, is presented in Table 1.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| Hydrogen Bond | O-H | O (carboxylate) | ~2.47 | researchgate.net |

| Hydrogen Bond | C-H (imidazole ring) | O (carboxylate) | - | mdpi.com |

| Hydrogen Bond | C-H (methyl group) | O (carboxylate) | - | researchgate.net |

| Van der Waals | Alkyl/Aryl groups | Alkyl/Aryl groups | >3.0 | researchgate.net |

| π-π Stacking | Imidazole ring | Imidazole ring | - | researchgate.net |

Table 1: Potential non-covalent interactions for this compound based on analogous compounds.

Catalytic Activities and Mechanisms of this compound-Derived Species

The imidazolium framework of this compound is a well-established precursor for N-heterocyclic carbenes (NHCs), a class of potent catalysts and ligands in various chemical transformations. The deprotonation of the C2 carbon on the imidazolium ring would yield a mesoionic carbene, which can be a key reactive species in catalysis.

Homogeneous Catalysis

Imidazolium salts and their corresponding NHCs are widely used as ligands for transition metals in homogeneous catalysis. acs.org These complexes are valued for their strong metal-ligand bonds and tunable electronic properties. acs.org The NHC derived from this compound could coordinate with transition metals like palladium, rhodium, or gold to form catalytically active species. csic.es Such complexes have shown efficacy in reactions like hydrogenations and multicomponent reactions. csic.es Imidazolium-based ionic liquids, structurally related to this compound, have also been employed as catalysts, often in thermally regulated phase-separation catalysis. researchgate.net

Heterogeneous Catalysis

While there is limited direct evidence for the use of this compound in heterogeneous catalysis, the functional groups present offer possibilities for immobilization onto solid supports. For instance, the carboxylate group could be used to anchor the molecule to a metal oxide surface. Alternatively, ligands functionalized with groups like triethoxysilanes can be grafted onto materials such as MCM-41, a mesoporous silica, to create heterogeneous catalysts. csic.es This approach combines the high activity of homogeneous catalysts with the ease of separation and reusability of heterogeneous systems.

Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. unibo.it NHCs generated from imidazolium salts are powerful organocatalysts. The NHC derived from this compound could potentially catalyze a range of reactions, including the benzoin (B196080) condensation, Stetter reaction, and transesterification. The mechanism of NHC catalysis typically involves the nucleophilic attack of the carbene on an electrophilic substrate, followed by a series of steps to generate the product and regenerate the catalyst. The specific structure of this compound, being a mesoionic carbene precursor, could influence the stereoselectivity and reactivity in such transformations.

A summary of the potential catalytic applications of this compound-derived species is provided in Table 2.

| Type of Catalysis | Active Species | Potential Applications | Reference |

| Homogeneous Catalysis | Metal-NHC complex | Hydrogenation, cross-coupling reactions | acs.orgcsic.es |

| Heterogeneous Catalysis | Immobilized NHC or imidazolium salt | Flow chemistry, reusable catalysis | csic.es |

| Organocatalysis | N-Heterocyclic Carbene (NHC) | Benzoin condensation, Stetter reaction | unibo.it |

Table 2: Potential catalytic applications of this compound-derived species.

Applications of Chemical Compound Mfcd02968675 in Materials Science and Engineering

Advanced Functional Materials Utilizing MFCD02968675

Nanomaterials and Nanocomposites

The compound 4-ethynyl-N,N-diphenylaniline (this compound) serves as a critical building block in the synthesis of specialized organic and hybrid nanomaterials. Its unique structure, featuring an electron-donating diphenylamine (B1679370) group and a reactive ethynyl (B1212043) group, makes it a valuable component for creating materials with tailored photophysical and electronic properties. cymitquimica.comnih.gov

Research has demonstrated its use as an electron-donating unit in the formation of Donor-Acceptor-Donor (D-A-D) structured organic molecules. nih.govmdpi.com In one study, 4-ethynyl-N,N-diphenylaniline was reacted with an electron-withdrawing dibromo-perylenediimide through a Sonogashira coupling reaction to create a molecule designated as PTA. nih.govmdpi.com These amphiphilic PTA molecules were then self-assembled into organic nanoparticles (PTA-NPs). nih.govmdpi.com These nanoparticles exhibit excellent photothermal performance, with a high photothermal conversion efficiency (PCE) of 43% when irradiated with a 635 nm laser, making them promising candidates for phototherapy applications. nih.govmdpi.comresearchgate.net

Beyond purely organic systems, 4-ethynyl-N,N-diphenylaniline is used to functionalize metallic nanoparticles, creating hybrid nanocomposites. nih.govrsc.org In one such application, ruthenium nanoparticles were functionalized with 4-ethynyl-N,N-diphenylaniline (referred to as EDPA in the study) and an electron-accepting molecule, 9-vinylanthracene (B1293765) (VAN). rsc.org The resulting bifunctionalized nanoparticles function as intraparticle donor-acceptor dyads. rsc.org The conjugated linkage between the compound and the metal nanoparticle facilitates effective intraparticle charge transfer, leading to the emergence of new optical and electronic properties distinct from the individual components. nih.gov This approach is significant for fabricating nanoparticle-based systems for applications in electronics and photonics. nih.govrsc.org

| Nanomaterial Type | Role of this compound | Key Finding / Application | Reference |

|---|---|---|---|

| Organic Nanoparticles (PTA-NPs) | Electron-donating (D) component in a D-A-D molecule | High photothermal conversion efficiency (43%); potential for cancer phototherapy. | nih.govmdpi.comresearchgate.net |

| Functionalized Ruthenium Nanoparticles | Surface ligand (electron donor) | Creates intraparticle donor-acceptor dyads for materials with novel electronic/optical properties. | nih.govrsc.org |

Applications in Analytical Sciences and Sensing Technologies of this compound

The compound 4-ethynyl-N,N-diphenylaniline is utilized as a precursor in the development of sophisticated sensors and probes for analytical applications.

This compound as a Standard or Reagent in Analytical Methods

The compound 4-ethynyl-N,N-diphenylaniline is a specialized organic intermediate whose synthesis and purity are confirmed using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org While it is a well-characterized compound essential for specific research applications, available literature does not indicate its use as a widespread analytical standard or routine reagent for general analytical methods like acid-base titrimetry. Its primary role is that of a high-value building block for creating more complex functional molecules. researchgate.netnih.gov

Development of this compound-Based Sensors and Probes

The reactive nature and electronic properties of 4-ethynyl-N,N-diphenylaniline make it an excellent starting material for creating fluorescent sensors. smolecule.com Researchers have successfully incorporated it into larger molecular structures designed to detect specific ions and changes in environmental conditions.

One area of application is in the development of fluorescent pH sensors. nsf.gov New far-red to near-infrared (NIR) xanthene-based dyes have been prepared by coupling 4-ethynyl-N,N-diphenylaniline to a xanthene core via a Sonogashira reaction. nsf.gov The electronic properties of the diphenylamine group influence the spectral properties and molecular switching process of the resulting dye, which is fundamental to its function as a pH indicator. nsf.gov

Furthermore, the compound has been used to construct fluorescent sensors for detecting heavy metal ions and water. In one study, novel Donor-π-Acceptor (D-π-A) derivatives based on benzo[c] cymitquimica.comsmolecule.comselenadiazole were synthesized from 4-ethynyl-N,N-diphenylaniline. researchgate.net These derivatives demonstrated a highly sensitive response for detecting mercury ions (Hg²⁺) and traces of water in real-time, highlighting the compound's potential in creating tools for environmental analysis and process control. researchgate.net

| Sensor Type | Target Analyte | Underlying Principle | Reference |

|---|---|---|---|

| Xanthene-based fluorescent dye | pH | The donor properties of the diphenylaniline moiety affect the molecular switching and absorption spectrum of the dye in response to pH changes. | nsf.gov |

| Benzo[c] cymitquimica.comsmolecule.comselenadiazole-based fluorescent probe | Mercury ions (Hg²⁺), water | The compound acts as the donor in a D-π-A system that exhibits a highly sensitive fluorescent response to the target analytes. | researchgate.net |

Green Chemistry Applications of this compound

The principles of green and sustainable chemistry are being applied to the synthesis of and with 4-ethynyl-N,N-diphenylaniline to improve the environmental profile of chemical processes.

Role in Sustainable Chemical Processes

Research involving 4-ethynyl-N,N-diphenylaniline highlights its use in synthetic procedures that align with green chemistry principles. Specifically, microwave-assisted synthesis has been employed in Sonogashira coupling reactions that use this compound. researchgate.netcsic.es The use of microwave radiation as an energy source significantly reduces reaction times and can lead to higher yields compared to conventional heating methods. csic.es

In addition to alternative energy sources, the sustainability of these reactions has been enhanced through the use of reusable catalysts. One study reports the use of the reusable palladium catalyst Pd-Encat™ TPP30 for coupling reactions with 4-ethynyl-N,N-diphenylaniline, which increases the sustainability of the synthetic procedure. researchgate.net These approaches demonstrate a commitment to minimizing energy consumption and waste in the production of complex, high-value chemicals derived from this compound.

Use in Waste Management and Recycling Research

Based on a review of available scientific literature, there are no documented applications or research studies connecting 4-ethynyl-N,N-diphenylaniline (this compound) to the fields of waste management or recycling. Its application is confined to specialized areas of materials science and chemical synthesis.

Table of Compound Names

| Identifier/Name | Type |

| This compound | MDL Number |

| 4-ethynyl-N,N-diphenylaniline | Chemical Name |

| 4-Ethynyltriphenylamine | Synonym |

| 4-Diphenylaminophenylacetylene | Synonym |

| 9-vinylanthracene | Chemical Name |

| Ruthenium | Chemical Element |

| dibromo-perylenediimide | Chemical Intermediate |

| Xanthene | Chemical Scaffold |

| Benzo[c] cymitquimica.comsmolecule.comselenadiazole | Chemical Scaffold |

| Mercury (Hg²⁺) | Ion |

| Palladium | Chemical Element |

No Information Available for this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding the environmental fate and degradation mechanisms of the chemical compound designated as This compound .

Despite targeted searches for data on the abiotic and biotic degradation pathways of this compound, including photodegradation, hydrolysis, oxidation, sorption, leaching, microbial degradation, and biodegradability, no research findings, studies, or data sets could be located.

The identifier this compound appears to be a catalog number for a research chemical, and while its molecular formula has been identified as C18H21Cl2N3O3, there is no associated IUPAC or common name widely available, nor are there any published scientific papers detailing its environmental properties.

Consequently, it is not possible to generate the requested article with scientifically accurate and detailed research findings as the foundational information is not present in the public domain. The creation of content without such data would be speculative and would not adhere to the required standards of accuracy and evidence-based reporting.

Environmental Fate and Degradation Mechanisms of Mfcd02968675

Environmental Monitoring and Analytical Detection of MFCD02968675

Information on specific environmental monitoring and analytical detection methods for this compound is not available in the reviewed literature. The following sections describe general approaches that could be adapted for this compound once its chemical properties are known.